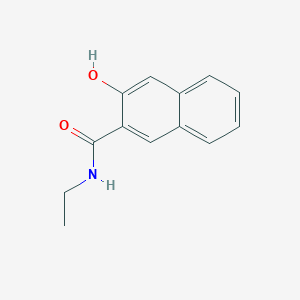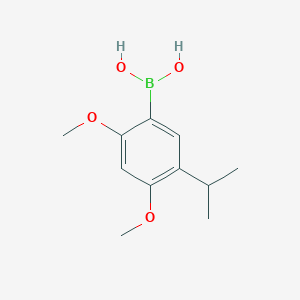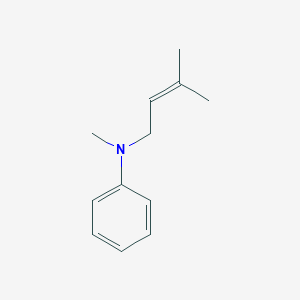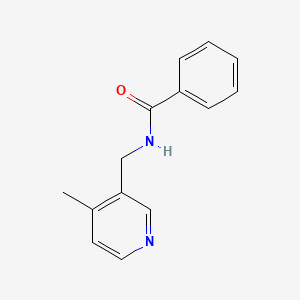
N-(2-bromoethyl)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromoethyl)-3-chloroaniline is an organic compound that features both bromine and chlorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromoethyl)-3-chloroaniline can be synthesized through a multi-step process. One common method involves the bromination of 3-chloroaniline followed by the alkylation with 2-bromoethanol. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoethyl)-3-chloroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated aniline derivatives .
Scientific Research Applications
N-(2-bromoethyl)-3-chloroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: Researchers use it to study the effects of halogenated anilines on biological systems.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-3-chloroaniline involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-3-chloroaniline
- N-(2-bromoethyl)-4-chloroaniline
- N-(2-bromoethyl)-3-fluoroaniline
Uniqueness
N-(2-bromoethyl)-3-chloroaniline is unique due to the specific positioning of the bromine and chlorine atoms on the aniline ring. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
791727-29-2 |
|---|---|
Molecular Formula |
C8H9BrClN |
Molecular Weight |
234.52 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3-chloroaniline |
InChI |
InChI=1S/C8H9BrClN/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI Key |
IAKGZFFNDAZNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)



![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)




![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)



![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)
